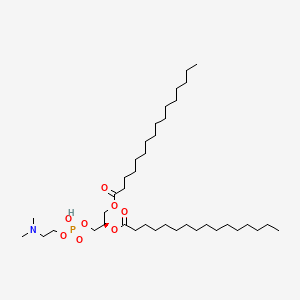
PE-NMe2(16:0/16:0)
Descripción general
Descripción
1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE es una fosfatidiletanolamina dimetilada. Es un fosfolípido sintético que se ha utilizado en diversos estudios bioquímicos y biofísicos. Este compuesto es conocido por su papel en la formación de liposomas y monocapas, que son esenciales para estudiar la permeabilidad y viscosidad de las membranas .
Aplicaciones Científicas De Investigación
1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE tiene varias aplicaciones de investigación científica:
Química: Se utiliza en el estudio de bicapas lipídicas y dinámica de membranas.
Biología: Se emplea en la formación de liposomas para sistemas de administración de fármacos.
Medicina: Se utiliza en el desarrollo de formulaciones liposomales para la administración dirigida de fármacos.
Industria: Se utiliza en la producción de productos cosméticos y farmacéuticos que requieren formulaciones lipídicas estables
Análisis Bioquímico
Biochemical Properties
PE-NMe2(16:0/16:0) is involved in various biochemical reactions, primarily as an intermediate in the biosynthesis of phosphatidylcholine. It interacts with enzymes such as phosphatidylethanolamine N-methyltransferase, which catalyzes the methylation of phosphatidylethanolamine to form PE-NMe2(16:0/16:0). This interaction is crucial for maintaining the balance of phospholipids in cell membranes and ensuring proper membrane fluidity and function .
Cellular Effects
PE-NMe2(16:0/16:0) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of membrane dynamics, which affects cell signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. Additionally, PE-NMe2(16:0/16:0) can impact gene expression by modulating the activity of transcription factors and other regulatory proteins involved in lipid metabolism .
Molecular Mechanism
At the molecular level, PE-NMe2(16:0/16:0) exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes like phosphatidylethanolamine N-methyltransferase, leading to the production of phosphatidylcholine. This process involves the transfer of methyl groups to the amino group of phosphatidylethanolamine, resulting in the formation of PE-NMe2(16:0/16:0). Additionally, PE-NMe2(16:0/16:0) can influence enzyme activity by altering the lipid environment of the membrane, which can affect the function of membrane-bound enzymes and receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PE-NMe2(16:0/16:0) can change over time due to its stability and degradation. Studies have shown that PE-NMe2(16:0/16:0) is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term exposure to PE-NMe2(16:0/16:0) in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in membrane composition and fluidity .
Dosage Effects in Animal Models
The effects of PE-NMe2(16:0/16:0) vary with different dosages in animal models. At low doses, PE-NMe2(16:0/16:0) can support normal cellular function and membrane dynamics. At high doses, it may lead to toxic or adverse effects, such as disruptions in membrane integrity and cellular signaling. Threshold effects have been observed, where the impact of PE-NMe2(16:0/16:0) becomes more pronounced at higher concentrations .
Metabolic Pathways
PE-NMe2(16:0/16:0) is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as phosphatidylethanolamine N-methyltransferase, which catalyzes its formation from phosphatidylethanolamine. This process is part of the larger pathway of phosphatidylcholine biosynthesis, which is essential for maintaining cellular membrane integrity and function. PE-NMe2(16:0/16:0) can also affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, PE-NMe2(16:0/16:0) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, including the endoplasmic reticulum and Golgi apparatus, where it participates in lipid biosynthesis and membrane assembly. The distribution of PE-NMe2(16:0/16:0) can also be influenced by its interactions with other lipids and proteins in the cellular environment .
Subcellular Localization
PE-NMe2(16:0/16:0) is localized to specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of PE-NMe2(16:0/16:0) are influenced by its subcellular localization, as it participates in lipid biosynthesis and membrane assembly processes in these compartments .
Métodos De Preparación
La síntesis de 1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE implica la esterificación del glicerol con ácido palmítico, seguida de la introducción de un grupo fosfoetanolamina. Las condiciones de reacción normalmente requieren el uso de catalizadores y controles de temperatura específicos para garantizar la formación correcta del fosfolípido. Los métodos de producción industrial a menudo implican procesos de esterificación a gran escala y pasos de purificación para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en condiciones de estrés oxidativo, lo que lleva a la formación de fosfolípidos oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el fosfolípido.
Sustitución: Los reactivos comunes como los agentes alquilantes se pueden utilizar para sustituir los grupos dimetil por otros grupos funcionales. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados
Mecanismo De Acción
El mecanismo de acción de 1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE implica su integración en bicapas lipídicas, donde influye en la fluidez y permeabilidad de la membrana. Los objetivos moleculares incluyen las membranas celulares, donde puede modular la actividad de las proteínas y los receptores unidos a la membrana. Las vías implicadas a menudo se relacionan con la transducción de señales y los procesos de transporte de membrana .
Comparación Con Compuestos Similares
1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE se puede comparar con otros compuestos similares como:
1,2-Dipalmitoil-sn-glicero-3-fosfocolina: Este compuesto es similar en estructura pero contiene un grupo colina en lugar de un grupo fosfoetanolamina dimetilado.
1,2-Dioleoil-sn-glicero-3-fosfocolina: Este compuesto tiene cadenas de ácido oleico en lugar de cadenas de ácido palmítico.
1,2-Didodecanoil-sn-glicero-3-fosfocolina: Este compuesto tiene cadenas de ácidos grasos más cortas en comparación con 1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE .
Estas comparaciones resaltan la singularidad de 1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE en términos de su composición específica de ácidos grasos y grupos funcionales, que influyen en sus propiedades bioquímicas y aplicaciones.
Propiedades
IUPAC Name |
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDCOTXHWCSGS-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109594 | |
| Record name | 1,1′-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE-NMe2(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3922-61-0 | |
| Record name | 1,1′-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(3-hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





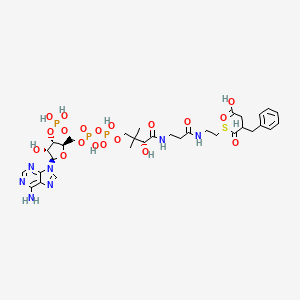
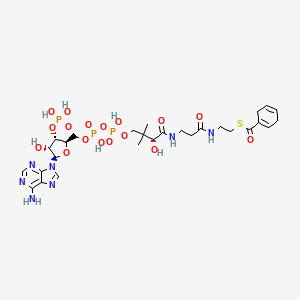

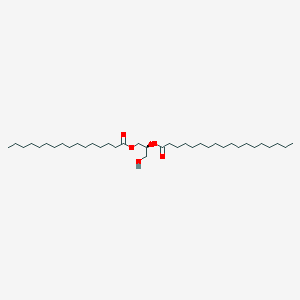


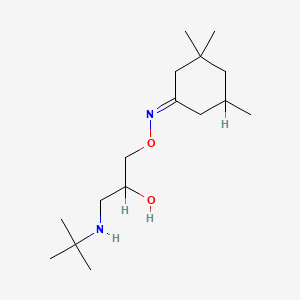

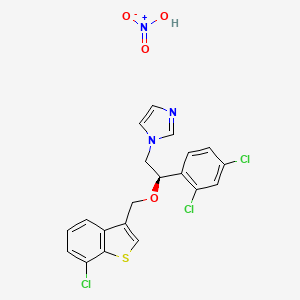
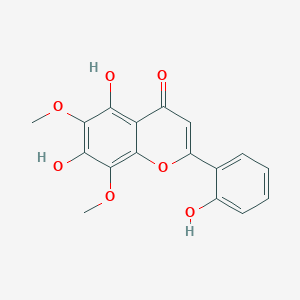
![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)
